Mirtazapine-d3 N-Oxide

Description

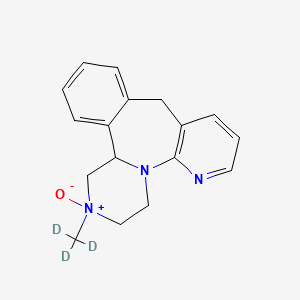

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-oxido-5-(trideuteriomethyl)-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFCUVMEBFTFQJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling of Mirtazapine N Oxide

General Principles of Tertiary Amine N-Oxide Synthesis

The formation of an N-oxide involves the oxidation of a tertiary amine. This transformation can be achieved through several synthetic routes, with direct oxidation being the most prevalent.

Direct Oxidation Routes: Reagents and Reaction Conditions

The direct oxidation of tertiary amines is a widely utilized method for the synthesis of N-oxides. medchemexpress.com This approach involves treating the parent tertiary amine with a suitable oxidizing agent. A variety of reagents and conditions have been developed to effect this transformation, each with its own advantages and limitations.

Commonly employed oxidizing agents include hydrogen peroxide (H₂O₂), peroxyacids, and other specialized reagents. epo.org Hydrogen peroxide is an attractive option due to its cost-effectiveness and the generation of water as the only byproduct. musechem.com However, reactions with hydrogen peroxide can be slow and may require a catalyst to proceed efficiently. epo.orgmusechem.com

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the N-oxidation of tertiary amines and are frequently used on a laboratory scale. epo.org These reactions are often fast and proceed with high yields. The choice of solvent is crucial and typically involves chlorinated solvents like dichloromethane (B109758) or chloroform.

Alternative oxidizing systems have also been developed to offer milder conditions or improved selectivity. These include reagents like Caro's acid (peroxymonosulfuric acid) and ozone. The selection of the appropriate reagent and reaction conditions depends on the specific substrate and the desired purity of the final product.

Table 1: Common Reagents for Direct Oxidation of Tertiary Amines

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solutions, often with a catalyst (e.g., metal complexes) | Cost-effective, environmentally benign (water byproduct) | Can be slow, may require a catalyst, potential for side reactions |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), often at low temperatures | High reactivity, good yields, generally fast reactions | Can be expensive, potential for over-oxidation or side reactions with other functional groups |

| Peracetic acid | Acetic acid or other organic solvents | Readily available, effective for many amines | Can be corrosive, may require careful temperature control |

| Caro's Acid (H₂SO₅) | Prepared in situ from H₂O₂ and H₂SO₄ | Powerful oxidant | Strongly acidic conditions, potential for side reactions |

| Ozone (O₃) | Bubbled through a solution of the amine | Powerful oxidant | Requires specialized equipment, potential for non-selective oxidation |

Alternative Synthetic Pathways for N-Oxide Formation

Beyond direct oxidation, other synthetic strategies exist for the formation of tertiary amine N-oxides. One such method is the alkylation of hydroxylamines. This approach involves the reaction of a secondary hydroxylamine (B1172632) with an alkylating agent to yield the corresponding N-oxide. However, this method is less common due to the often-limited availability of the required hydroxylamine precursors. medchemexpress.com

Another notable alternative is the reverse Cope elimination reaction. This pericyclic reaction involves the cyclization of an unsaturated hydroxylamine to form a cyclic N-oxide. medchemexpress.com This method is particularly useful for the synthesis of specific heterocyclic N-oxide systems. medchemexpress.com

Chemical Synthesis of Mirtazapine (B1677164) N-Oxide

Mirtazapine N-Oxide is a known metabolite of Mirtazapine and can be synthesized in the laboratory for use as a reference standard or for further biological studies. medkoo.com

Synthesis Routes from Mirtazapine Precursors

The synthesis of Mirtazapine N-Oxide typically starts from Mirtazapine itself. Mirtazapine can be prepared through various multi-step synthetic routes, often involving the construction of its tetracyclic ring system from simpler precursors. google.comresearchgate.net One common approach involves the cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol using a strong acid like concentrated sulfuric acid. google.com Once Mirtazapine is obtained, it can be subjected to N-oxidation.

Strategies for N-Oxidation of Mirtazapine

The N-oxidation of Mirtazapine to form Mirtazapine N-Oxide is achieved by treating Mirtazapine with a suitable oxidizing agent. A reported method for this transformation utilizes peracetic acid as the oxidizing agent in a solvent such as methylene (B1212753) chloride at room temperature, affording the N-oxide in high yield. drugbank.comresearchgate.net The nitrogen atom of the methyl-substituted piperazine (B1678402) ring is the site of oxidation.

Table 2: Synthesis of Mirtazapine N-Oxide

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| Mirtazapine | Peracetic acid | Methylene chloride | Mirtazapine N-Oxide | 90% | drugbank.comresearchgate.net |

Deuteration Strategies for Mirtazapine-d3 N-Oxide

Isotopically labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium (B1214612) atoms at specific positions in a molecule can aid in its identification and quantification by mass spectrometry.

The synthesis of this compound first requires the preparation of deuterated Mirtazapine, specifically Mirtazapine-d3. A common strategy for introducing a deuterated methyl group is to use a deuterated methylating agent. For instance, a precursor to Mirtazapine that lacks the N-methyl group, such as 2-benzyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine, can be reacted with a deuterated methyl source like methyl-d3 iodide. epo.org

Alternatively, deuterated starting materials can be employed in the total synthesis of Mirtazapine. Once Mirtazapine-d3 is synthesized, it can then be subjected to the same N-oxidation conditions used for the unlabeled compound to yield this compound. The oxidation with an agent like m-CPBA or peracetic acid would proceed similarly on the deuterated analog.

The use of deuterated compounds allows for the application of techniques like liquid chromatography-mass spectrometry (LC-MS) for the sensitive and specific detection of the compound and its metabolites in biological matrices. smolecule.com

Incorporation of Deuterium into Mirtazapine Precursors

The synthesis of this compound commences with the introduction of a trideuteromethyl (-CD3) group into a suitable precursor of mirtazapine. A common strategy involves the use of deuterated methylating agents. The synthesis of mirtazapine itself typically involves the condensation of 2-chloro-3-cyanopyridine (B134404) with 1-methyl-3-phenylpiperazine (B26559), followed by further cyclization. wikipedia.org To introduce the deuterium label at the N-methyl position, the synthesis would logically start with a deuterated analog of 1-methyl-3-phenylpiperazine or by methylation of a desmethyl precursor with a deuterated reagent.

A practical approach involves the N-alkylation of a desmethyl precursor, such as 1-(3-phenylpiperazin-1-yl)ethan-1-one, using a trideuteromethylating agent like trideuteromethyl iodide (CD3I) or deuterated methyl tosylate (TsOCD3). researchgate.net For instance, a method for preparing deuterated methylamine (B109427) and dimethylamine (B145610) utilizes TsOCD3 as the deuterated methylation reagent, which could be adapted for the N-methylation of the piperazine ring in a mirtazapine precursor. researchgate.net

Alternatively, commercially available d3-methylamine hydrochloride can serve as a starting material for the synthesis of the deuterated piperazine precursor. acs.org This ensures that the deuterium label is incorporated early in the synthetic sequence, leading to the formation of Mirtazapine-d3. The general synthesis of mirtazapine proceeds by the cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol with a strong acid like concentrated sulfuric acid. google.com By starting with the deuterated piperazine precursor, Mirtazapine-d3 is obtained.

The subsequent step is the N-oxidation of the synthesized Mirtazapine-d3. Mirtazapine is known to be metabolized in vivo to form Mirtazapine N-oxide, primarily by the action of cytochrome P450 enzymes CYP1A2 and CYP3A4. nih.govcaymanchem.com In a laboratory setting, this transformation can be achieved using various oxidizing agents. A common method for the N-oxidation of tertiary amines is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. The reaction is typically carried out in a suitable organic solvent, leading to the formation of the corresponding N-oxide.

Specific Labeling at the N-Methyl Moiety

The specific labeling of the N-methyl moiety is crucial for the intended applications of this compound, such as in metabolic fate studies or as an internal standard. The use of a trideuteromethyl group provides a stable isotopic label with a distinct mass shift of +3 Da compared to the unlabeled compound, which is readily detectable by mass spectrometry.

The choice of the deuterated reagent is critical for achieving high isotopic enrichment. Reagents like trideuteromethyl iodide (CD3I) or deuterated methyl tosylate are commonly used for this purpose. researchgate.net Mechanochemical methods have also been explored for the N- and O-trideuteromethylation of drugs and their intermediates using trimethyloxosulphonium iodide-d9, offering a sustainable and solvent-free approach. thieme-connect.com

The reaction conditions for the N-methylation step are optimized to ensure complete reaction and minimize side products. This typically involves the use of a base to deprotonate the secondary amine of the piperazine precursor, facilitating the nucleophilic attack on the deuterated methylating agent. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete conversion to the desired Mirtazapine-d3.

Purification and Isotopic Purity Assessment of Deuterated Analogs

Following the synthesis, the purification of this compound is essential to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques include column chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization. researchgate.net Given that Mirtazapine N-oxide is a polar compound, normal or reverse-phase chromatography can be employed for its isolation.

The assessment of isotopic purity is a critical quality control step to determine the percentage of the desired deuterated compound and to quantify any unlabeled (d0) or partially deuterated (d1, d2) species. rsc.org High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. By analyzing the full scan mass spectrum, the relative abundance of the different isotopologues can be determined by extracting and integrating the ion currents of their respective [M+H]+ ions. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is also employed to confirm the position of the deuterium label and to provide an independent measure of isotopic enrichment. rsc.org In ¹H NMR, the disappearance or significant reduction of the signal corresponding to the N-methyl protons confirms successful deuteration.

A combination of LC-MS and NMR provides a comprehensive evaluation of both the chemical and isotopic purity of the synthesized this compound. rsc.org For quality control in pharmaceutical development, robust and validated LC-MS methods are established to ensure the consistent quality of the deuterated compound. acs.orgacs.org

| Parameter | Methodology | Purpose | Key Findings/Considerations |

| Chemical Purification | Column Chromatography, Preparative HPLC | To isolate the target compound from reaction mixture. | Choice of stationary and mobile phases is critical for separation efficiency. |

| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | To determine the percentage of d3, d2, d1, and d0 species. | Allows for precise mass determination and separation of isotopologues. rsc.org |

| Label Position | Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the location of the deuterium atoms. | ¹H NMR shows the absence of the N-methyl proton signal. |

| Overall Purity | Liquid Chromatography-Mass Spectrometry (LC-MS) | To assess both chemical and isotopic purity in a single analysis. | A robust method for routine quality control. acs.org |

Metabolic and Biotransformation Aspects of Mirtazapine N Oxide

Cytochrome P450-Mediated N-Oxidation of Mirtazapine (B1677164)

The primary route for the formation of Mirtazapine N-Oxide is through the action of the Cytochrome P450 (CYP) enzyme system located primarily in the liver. caymanchem.com This oxidative metabolic pathway is a key part of the biotransformation of the parent drug, mirtazapine. tdm-monografie.orghres.ca

Identification of Involved CYP Isoforms (e.g., CYP1A2, CYP3A4)

In vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes have successfully identified the specific isoforms responsible for the N-oxidation of mirtazapine. researchgate.netnih.gov Research consistently shows that CYP1A2 and CYP3A4 are the main enzymes involved in the formation of Mirtazapine N-Oxide. caymanchem.comdrugbank.comnih.govnps.org.au

The relative contribution of these two isoforms to N-oxidation is notably dependent on the concentration of mirtazapine. researchgate.netnih.gov

At low, clinically relevant concentrations (e.g., 2 µM), CYP1A2 is the dominant enzyme, accounting for approximately 80% of Mirtazapine N-Oxide formation. researchgate.netnih.gov

At higher substrate concentrations (e.g., 250 µM), the role of CYP3A4 becomes much more prominent, responsible for up to 85% of the N-oxidation reaction, while the contribution of CYP1A2 decreases to about 15%. researchgate.netnih.gov

This concentration-dependent shift highlights the complex interplay between different CYP enzymes in the metabolism of mirtazapine. researchgate.net

Table 1: Contribution of CYP Isoforms to Mirtazapine N-Oxidation at Different Concentrations

| Mirtazapine Concentration | Contribution of CYP1A2 | Contribution of CYP3A4 |

|---|---|---|

| Low (2 µM) | ~80% researchgate.netnih.gov | ~20% researchgate.netnih.gov |

Kinetic Characterization of N-Oxidation in In Vitro Systems

The kinetics of mirtazapine's metabolic pathways, including N-oxidation, have been characterized in studies using human liver microsomes. These studies determine key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). For the N-oxidation pathway, the mean Kₘ value was determined to be 570 ± 281 µM. researchgate.netnih.gov This relatively high Kₘ value, compared to other metabolic pathways for mirtazapine like 8-hydroxylation (Kₘ = 136 µM) and N-demethylation (Kₘ = 242 µM), suggests a lower affinity of the responsible enzymes for the N-oxidation reaction. researchgate.netnih.gov

Based on the Kₘ and Vₘₐₓ values, it is estimated that at an anticipated liver concentration of 2 µM, N-oxidation accounts for approximately 10% of the total biotransformation of mirtazapine in human liver microsomes. researchgate.netnih.govresearchgate.net

Table 2: Kinetic Parameters for Mirtazapine Metabolism in Human Liver Microsomes (HLM)

| Metabolic Pathway | Mean Kₘ (µM) | Contribution to Metabolism (at 2µM) |

|---|---|---|

| 8-Hydroxylation | 136 (±44) researchgate.netnih.gov | 55% researchgate.netnih.gov |

| N-Demethylation | 242 (±34) researchgate.netnih.gov | 35% researchgate.netnih.gov |

Microbial Biotransformation Models for Mirtazapine N-Oxide Formation

Microbial systems are often used as models to simulate and study mammalian drug metabolism. ijper.orgwisdomlib.orgufrgs.br The filamentous fungus Cunninghamella elegans has been identified as a suitable microbial model for investigating the biotransformation of mirtazapine. nih.govdergipark.org.trasm.org When incubated with mirtazapine, C. elegans was found to produce seven different metabolites, one of which was Mirtazapine N-Oxide. nih.gov This demonstrates that the fungus possesses enzyme systems capable of performing N-oxidation reactions analogous to those in mammals. ufrgs.brnih.gov

In a study using optically pure enantiomers of mirtazapine, Mirtazapine N-Oxide was produced from both the S(+)-enantiomer and the R(-)-enantiomer when incubated with C. elegans. nih.gov Further research has also shown that various fungal strains isolated from postmortem blood samples, including species from the genera Aspergillus, Candida, and Mucor, are capable of N-oxidation of mirtazapine in vitro. researchgate.netnih.gov These microbial models provide a valuable tool for producing and studying drug metabolites like Mirtazapine N-Oxide. wisdomlib.org

Comparative Metabolic Profiling of Mirtazapine and its N-Oxide Metabolite

Mirtazapine undergoes extensive biotransformation through several major pathways. hres.cafda.gov The primary routes of metabolism are:

8-Hydroxylation: Primarily catalyzed by CYP2D6 and to a lesser extent by CYP1A2. hres.cadrugbank.comnih.govnps.org.au

N-Demethylation: The formation of N-desmethylmirtazapine is mainly carried out by CYP3A4. tdm-monografie.orgdrugbank.comnih.gov

N-Oxidation: The formation of Mirtazapine N-Oxide is mediated by CYP3A4 and CYP1A2. tdm-monografie.orgdrugbank.comnih.gov

These initial metabolites can then undergo further conjugation, typically with glucuronic acid, before being eliminated. drugbank.comnih.govfda.gov

When comparing the metabolic products, there is a significant difference in their pharmacological activity. The N-desmethylmirtazapine metabolite is known to be pharmacologically active, although less potent than the parent mirtazapine. tdm-monografie.orghres.caresearchgate.netfrontiersin.org The 8-hydroxy metabolite also retains some limited activity. researchgate.netmdpi.com In contrast, the Mirtazapine N-Oxide metabolite is considered to be pharmacologically inactive. researchgate.netmdpi.comsemanticscholar.org Therefore, the N-oxidation pathway represents a detoxification or inactivation route for mirtazapine, converting the active parent drug into an inactive product.

Degradation Pathways and Stability Assessment of Mirtazapine N Oxide

Forced Degradation Studies: Inducing and Characterizing Degradation

Forced degradation, or stress testing, is a crucial component in the development of stability-indicating analytical methods and for elucidating the degradation profile of a drug substance. researchgate.netbiomedres.us These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation. biomedres.usbiomedres.uspharmtech.com For Mirtazapine (B1677164) and by extension its N-Oxide metabolite, stress testing has been performed under hydrolytic, oxidative, photolytic, and thermal conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. isca.meijpra.comorganon.com

Hydrolytic stability is assessed by subjecting the compound to acidic, basic, and neutral pH conditions. Studies on Mirtazapine reveal its susceptibility to degradation under acidic conditions. biomedres.usbiomedres.usisca.me When treated with 0.1 N hydrochloric acid (HCl) and refluxed, significant degradation of Mirtazapine was observed. biomedres.usisca.me In contrast, the compound demonstrated greater stability under alkaline conditions, with some studies reporting no significant degradation when refluxed with 0.1 N sodium hydroxide (B78521) (NaOH). However, other research indicates stability across both acidic and basic conditions at 80°C. ijpra.com The degradation in acidic media suggests that the molecular structure is sensitive to low pH environments, potentially leading to the formation of various degradation products through hydrolysis.

The primary degradation products under hydrolytic stress are separated and identified using chromatographic techniques. For Mirtazapine, high-performance liquid chromatography (HPLC) analysis revealed distinct degradation peaks under acidic stress. isca.me

Table 1: Summary of Hydrolytic Degradation Studies on Mirtazapine

| Stress Condition | Reagent | Observations | Reference(s) |

| Acid Hydrolysis | 0.1 N HCl, refluxed for 8 hours | Significant degradation observed. | biomedres.usisca.me |

| Alkali Hydrolysis | 0.1 N NaOH, refluxed for 8 hours | No significant degradation observed. | isca.me |

| Acid/Base Hydrolysis | - | Stable at 80°C. | ijpra.com |

Oxidative degradation studies are typically conducted using hydrogen peroxide (H2O2). Mirtazapine has been shown to degrade in the presence of 3% H2O2, particularly when heated. biomedres.usbiomedres.usisca.me The formation of Mirtazapine N-Oxide is a principal outcome of the oxidation of the tertiary amine in the mirtazapine structure. ijpra.commdpi.comumich.edu This reaction is a common metabolic pathway and also a significant degradation pathway under oxidative stress. mdpi.comdrugbank.comfda.govfda.gov One study noted that while no degradation was detected at normal conditions with 3% H2O2, refluxing the solution led to degradation. biomedres.usbiomedres.us Another study found Mirtazapine to be stable to peroxide oxidation at 30°C. ijpra.com The presence of metal ions can also catalyze oxidation reactions. biomedres.us

The primary degradation product identified under these conditions is Mirtazapine N-Oxide. HPLC methods have been successfully employed to separate Mirtazapine from its oxidative degradation products. nih.gov

Table 2: Summary of Oxidative Degradation Studies on Mirtazapine

| Stress Condition | Reagent | Observations | Key Product(s) | Reference(s) |

| Oxidation | 3% H2O2, refluxed for 8 hours | Significant degradation observed. | Mirtazapine N-Oxide | biomedres.usisca.me |

| Oxidation | 3% H2O2, 30°C | Stable. | - | ijpra.com |

Photostability testing exposes the drug substance to light to determine its sensitivity to photo-degradation. pharmtech.comnih.gov Mirtazapine has been found to be sensitive to light, showing degradation when exposed to sunlight or UV light. biomedres.usbiomedres.usijpra.comgeneesmiddeleninformatiebank.nl The extent of degradation can be influenced by the medium, with slight degradation observed in neutral and acidic media under photolytic conditions. ijpra.com Conversely, it has been reported to be stable to photolytic degradation when in a dry state or in an alkaline medium. ijpra.com The solid drug substance may show discoloration upon exposure to light. geneesmiddeleninformatiebank.nl The formation of degradation products under photolytic stress highlights the need for protective packaging for Mirtazapine-containing products.

Under acidic photolytic conditions, one major and several minor degradation products were formed, which were successfully separated by liquid chromatography-mass spectrometry (LC-MS). ijpra.com

Table 3: Summary of Photolytic Degradation Studies on Mirtazapine

| Stress Condition | Medium | Observations | Reference(s) |

| Sunlight Exposure | Thin layer of sample | Slight decrease in Mirtazapine content and formation of an additional peak. | biomedres.usbiomedres.usisca.me |

| Photolysis | Neutral and Acidic Media | Little degradation (less than 5%) observed. | ijpra.com |

| Photolysis | Dry State and Alkaline Medium | Stable. | ijpra.com |

| Light Exposure | Solid Drug Substance | Sensitive to light, may result in discoloration. | geneesmiddeleninformatiebank.nl |

Thermal stability is evaluated by exposing the drug substance to dry heat. Mirtazapine has generally been found to be stable under thermal stress conditions. biomedres.usisca.meijpra.com Studies where Mirtazapine was exposed to dry heat at 70°C showed no significant degradation. biomedres.usisca.meorganon.com However, the stability of a compound can be matrix-dependent. For instance, long-term stability studies of Mirtazapine in human serum indicated that it is stable for 180 days at -20°C and for 270 days at -80°C, but only for 17 days at room temperature (25°C). nih.gov This suggests that while the solid form is thermally robust over short periods, long-term storage at elevated temperatures, especially in a solution or biological matrix, could lead to degradation.

Photolytic Degradation Mechanisms and Products

Identification and Characterization of Degradation Products of Mirtazapine N-Oxide

The characterization of degradation products is essential for understanding the degradation pathways and for ensuring the safety of the drug product. For Mirtazapine, several degradation products have been identified and characterized using advanced analytical techniques such as HPLC, LC-MS, and nuclear magnetic resonance (NMR) spectroscopy. isca.meijpra.comumich.edu

Mirtazapine N-Oxide is a well-established metabolite and a primary product of oxidative degradation. ijpra.commdpi.comumich.edudrugbank.comfda.govfda.gov Its formation occurs through the oxidation of the nitrogen atom in the piperazine (B1678402) ring. mdpi.com

Other identified degradation products of Mirtazapine include:

N-desmethylmirtazapine : Formed through the demethylation of the parent molecule. ijpra.commdpi.comnih.gov

8-hydroxymirtazapine : Results from the hydroxylation of the aromatic ring. ijpra.commdpi.comnih.gov

Under acidic photolytic conditions, a major degradation product (DP-I) and several minor ones (DP-II, DP-III) were separated. ijpra.com DP-I and DP-II were characterized using mass fragmentation data. ijpra.com The development of stability-indicating HPLC methods allows for the effective separation and quantification of Mirtazapine from these degradation products. isca.menih.govakjournals.comresearchgate.net

Advanced Analytical Methodologies for Mirtazapine D3 N Oxide

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Mirtazapine (B1677164) and its metabolites, providing the necessary separation from complex biological matrices prior to detection and quantification. Mirtazapine-d3 N-Oxide is instrumental in these methods, particularly in mass spectrometry-based techniques, where it serves as an ideal internal standard to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental variability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Mirtazapine and its related substances, including the N-oxide metabolite. semanticscholar.org Method development typically focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Detailed research findings indicate that successful separation is achieved using C18 columns. semanticscholar.org The mobile phase composition is a critical parameter, often consisting of an aqueous buffer and an organic modifier like acetonitrile. ijpra.com To improve peak shape and minimize tailing, which can occur due to the basic nature of these compounds, a modifier such as triethylamine (B128534) is often added to the mobile phase, and the pH is adjusted to an acidic range (e.g., pH 3.0). researchgate.net Detection is commonly performed using a photodiode array (PDA) detector at a wavelength where Mirtazapine and its impurities exhibit significant absorbance, such as 215 nm. researchgate.net An enantioselective HPLC method has also been developed for the simultaneous quantification of Mirtazapine and its metabolites, including Mirtazapine N-Oxide, using fluorescence detection. nih.gov This method is suitable for analyzing plasma and urine samples with a quantification range of 1 to 100 ng/mL. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | BDS Hypersil C18 (4.6 x 250 mm, 5 µm) researchgate.net | C18 Reverse-Phase (250 x 4.6 mm) semanticscholar.org |

| Mobile Phase | 0.3% Triethylamine (pH 3.0) : Acetonitrile (78:22 v/v) researchgate.net | Programmed gradient elution semanticscholar.org |

| Flow Rate | 1 mL/min ijpra.com | Not Specified |

| Detection | PDA at 215 nm researchgate.net | UV Detector semanticscholar.org |

| Temperature | Ambient | 40 °C semanticscholar.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the highly sensitive and specific quantification of Mirtazapine and its metabolites in biological fluids like plasma. scirp.orgscirp.org The use of a stable isotope-labeled internal standard, such as this compound for the analysis of Mirtazapine N-Oxide, is fundamental to this approach. Mirtazapine-d3 is commonly used as an internal standard for the quantification of the parent drug. caymanchem.comcaymanchem.com

The methodology involves sample preparation, often a liquid-liquid extraction (LLE) using a solvent like hexane (B92381), to isolate the analytes from the plasma matrix. scirp.org Chromatographic separation is typically achieved on a C18 column under isocratic or gradient elution conditions. scirp.orgscirp.org The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. This allows for precise quantification even at very low concentrations. scirp.org Validated methods demonstrate high recovery, precision, and accuracy, with lower limits of quantification (LLOQ) in the sub-ng/mL range. scirp.orgscirp.org

| Parameter | Example Method Details |

|---|---|

| Sample Preparation | Liquid-liquid extraction with hexane scirp.org |

| Chromatography Column | Agilent Eclipse XDB C-18 (100 × 2.1 mm, 3.5 µm) scirp.org |

| Mobile Phase | 10 mM Ammonium Acetate / Acetonitrile / Formic Acid (60/40/0.1, v/v/v) scirp.org |

| Flow Rate | 0.5 mL/min scirp.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL for Mirtazapine scirp.org |

| Internal Standard | Diazepam scirp.org or ideally a deuterated analog like Mirtazapine-d3 caymanchem.comcaymanchem.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool that can be applied to the analysis of Mirtazapine and its metabolites. However, due to the polarity and lower volatility of metabolites like Mirtazapine N-Oxide, direct analysis can be challenging. Chemical derivatization is often employed to convert the analytes into more volatile and thermally stable derivatives, making them suitable for GC analysis. mdpi.com

A typical GC-MS approach involves extraction of the analyte from the biological matrix, followed by a derivatization step. The separation is performed on a capillary column (e.g., 30 m × 0.25 mm) using temperature programming, where the column temperature is gradually increased to elute compounds across a range of boiling points. mdpi.com The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluting compounds to produce a characteristic mass spectrum that is used for identification and quantification. mdpi.com A predicted GC-MS spectrum for the non-derivatized Mirtazapine-N-oxide is available and can serve as a reference guide, though experimental verification is required. hmdb.ca

Capillary Electrophoresis (CE) for Enantioselective Separation

Mirtazapine is administered as a racemic mixture, and its enantiomers can exhibit different pharmacological and metabolic profiles. Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioselective separation of Mirtazapine and its metabolites, including Mirtazapine N-Oxide. mdpi.comnih.gov

Specifically, chiral Capillary Zone Electrophoresis (CZE) methods have been developed that can simultaneously separate the enantiomers of Mirtazapine, N-demethylmirtazapine, 8-hydroxymirtazapine, and Mirtazapine-N-oxide in under 7 minutes. mdpi.comnih.gov These separations are achieved by adding a chiral selector to the background electrolyte (BGE). Carboxymethyl-β-cyclodextrin has been shown to be an effective chiral selector for this purpose. mdpi.comnih.govdntb.gov.ua To enhance sensitivity, a sample stacking technique, such as acetonitrile-field-amplified sample stacking (ACN-FASS), can be employed, allowing for detection limits as low as 0.5 ng/mL. mdpi.comnih.gov

| Parameter | Example Method Details mdpi.comnih.gov |

|---|---|

| Technique | Chiral Capillary Zone Electrophoresis (CZE) with Acetonitrile Field-Amplified Sample Stacking (ACN-FASS) |

| Capillary | Uncoated fused silica (B1680970) (40.2 cm × 75 µM) |

| Background Electrolyte (BGE) | 6.25 mM borate–25 mM phosphate (B84403) solution (pH 2.8) |

| Chiral Selector | 5.5 mg/mL carboxymethyl-β-cyclodextrin |

| Applied Voltage | 16 kV |

| Detection Wavelength | 200 nm |

| Analysis Time | < 7 minutes |

Spectroscopic Characterization Techniques

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the definitive structural confirmation of this compound and its non-labeled analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. slideshare.net A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be used to confirm the structure of Mirtazapine N-Oxide. These experiments allow for the assignment of every proton and carbon atom in the molecule, confirming its connectivity and stereochemistry. nd.edu

For this compound, NMR provides definitive proof of the isotopic label's location. The structure of Mirtazapine-d3 contains a deuterated methyl group (CD₃). caymanchem.comcaymanchem.com Therefore, in the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the N-methyl protons would be absent. In the ¹³C NMR spectrum, the carbon atom of the deuterated methyl group would appear as a multiplet (due to carbon-deuterium coupling) at a slightly different chemical shift compared to the quartet seen for the non-deuterated CH₃ group, confirming the site of deuteration. chemrxiv.org This structural confirmation is critical for its validation as an analytical reference material. caymanchem.com

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) provide detailed information on the molecule's mass and fragmentation patterns.

In a typical analysis, the deuterated N-oxide metabolite is first ionized, often forming a protonated molecule [M+H]⁺. For this compound, this would correspond to a specific mass-to-charge ratio (m/z), accounting for the three deuterium (B1214612) atoms. Subsequent fragmentation of this parent ion in the mass spectrometer yields a characteristic pattern of product ions.

Research has shown that for the non-deuterated Mirtazapine N-oxide, the cytochrome P450 (CYP) isoforms CYP1A2 and CYP3A4 are involved in its formation from mirtazapine in human liver microsomes. caymanchem.com The fragmentation of related compounds like mirtazapine often involves the cleavage of functional groups from the ring systems. researchgate.net For instance, in the analysis of various neuropsychotropic drugs, including mirtazapine, UPLC-MS/MS methods have been developed where specific precursor and product ions are monitored. For Mirtazapine-d3, a precursor ion of m/z 269.2 and a product ion of m/z 195.1 have been utilized. nih.gov

Table 1: Illustrative Mass Spectrometry Data for Mirtazapine-d3 and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Mirtazapine-d3 | 269.2 | 195.1 | ESI+ |

| N-Desmethylvenlafaxine-d3 | 267.3 | 249.2 | ESI+ |

| O-Desmethylvenlafaxine-d6 | 270.3 | 64.1 | ESI+ |

| Venlafaxine-d6 | 284.4 | 266.3 | ESI+ |

This table is generated based on data for illustrative purposes and may not represent all possible fragmentation pathways. nih.gov

The accurate mass capabilities of instruments like quadrupole time-of-flight (QTOF) mass spectrometers allow for the determination of the elemental composition of the parent and fragment ions, further confirming the identity of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. The N-oxide functional group itself gives rise to a distinct stretching vibration. Additionally, vibrations associated with the aromatic rings, C-N bonds, and C-H bonds (including the C-D bonds of the deuterated methyl group) would be present. The presence of the deuterium atoms would cause a shift in the vibrational frequency of the methyl group's stretching and bending modes to lower wavenumbers compared to the non-deuterated compound.

Circular Dichroism (CD) for Chiral Analysis of Diastereomers

Mirtazapine is a chiral molecule, and its N-oxidation can lead to the formation of diastereomers. researchgate.net Circular Dichroism (CD) spectroscopy is a vital technique for the analysis of these chiral compounds. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of a molecule.

The absolute configuration of the enantiomers of mirtazapine has been determined using vibrational circular dichroism (VCD). researchgate.net Studies have shown that the enantiomers of mirtazapine and its metabolites can be separated using chiral chromatography, and their chiroptical properties, including their CD spectra, can be investigated. researchgate.net For instance, the isolated enantiomers of mirtazapine have been studied using CD spectroscopy. researchgate.net

When analyzing this compound, which exists as a mixture of diastereomers, CD spectroscopy can be used to characterize the different stereoisomers. caymanchem.com The technique is sensitive to the spatial arrangement of atoms and can distinguish between diastereomers that have different three-dimensional structures. The development of chiral separation methods, often in conjunction with CD analysis, is crucial for understanding the properties and behavior of each stereoisomer. researchgate.netresearchgate.net

Method Validation Protocols for Analytical Quantification

For the quantitative analysis of this compound in various matrices, it is imperative to validate the analytical method to ensure its reliability and accuracy. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the Clinical and Laboratory Standards Institute (CLSI). nih.govnih.govgsconlinepress.com

Specificity and Selectivity

Specificity and selectivity refer to the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.org In the context of this compound analysis, this means the method must be able to distinguish it from the parent drug (mirtazapine), other metabolites, and any endogenous substances in the sample matrix (e.g., plasma). nih.gov This is often achieved through a combination of chromatographic separation (like HPLC or UPLC) and selective detection (like MS/MS). nih.govsemanticscholar.org

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the quantification of mirtazapine and its metabolites, various studies have established linear ranges with high correlation coefficients (r² > 0.99). researchgate.netnih.govmdpi.com For example, a UPLC-MS/MS method for 71 neuropsychotropic drugs showed linear ranges with correlation coefficients greater than 0.990 for all compounds. nih.gov Another study on mirtazapine quantification reported a linear range of 0.5-15 ppm with an r² of 0.9998. nih.gov

Table 2: Examples of Linearity and Range in Mirtazapine Analysis

| Analyte(s) | Analytical Method | Linear Range | Correlation Coefficient (r²) |

| Mirtazapine | HPLC | 0.5-15 ppm | 0.9998 |

| Mirtazapine & impurities | HPLC | - | 0.9941-0.9999 |

| 21 Antidepressants | LC-MS/MS | 10–750 ng/mL | > 0.990 |

| Mirtazapine enantiomers | Chiral LC | 6.25–625 ng/mL | - |

This table presents a summary of linearity data from various studies on mirtazapine and related compounds. researchgate.netresearchgate.netnih.govmdpi.com

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.govgsconlinepress.com Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Validation studies for methods analyzing mirtazapine and its metabolites consistently report high accuracy and precision. For instance, recovery studies for mirtazapine have shown results in the range of 98.82% to 100.97%. nih.gov A UPLC-MS/MS method for neuropsychotropic drugs demonstrated intra- and inter-batch precision with RSDs less than 15% and accuracy between 90% and 110%. nih.gov Another study reported intra- and inter-day assay precision with RSDs less than 0.98% and recoveries between 95.54% and 102.22%. researchgate.net

Table 3: Accuracy and Precision Data from Mirtazapine Method Validation

| Validation Parameter | Mirtazapine & N-desmethylmirtazapine | 71 Neuropsychotropic Drugs | Mirtazapine & Impurities |

| Intra-day Precision (RSD%) | < 3.4 | < 15 | < 0.98 |

| Inter-day Precision (RSD%) | < 2.9 | < 15 | < 0.98 |

| Accuracy (Recovery %) | 94.4 - 106.6 | 90 - 110 | 95.54 - 102.22 |

This table summarizes accuracy and precision findings from different analytical method validation studies. nih.govresearchgate.netsemanticscholar.org

Extraction Recovery from Complex Matrices

Extraction recovery is a measure of the efficiency of an analytical method in extracting an analyte from a complex sample matrix, such as plasma, urine, or serum. While the recovery of an internal standard like this compound is carefully monitored to ensure the consistency and reliability of the extraction procedure, the detailed validation reports and published data focus on the recovery of the target analyte.

Scientific studies report the extraction recovery for Mirtazapine N-Oxide from various matrices. For instance, methods using liquid-solid extraction have shown recoveries for Mirtazapine N-Oxide from plasma and urine to be between 85% and 99%. caymanchem.com Another study employing a modified cloud-point extraction for various antidepressants in human plasma reported on the recovery of the target analytes. nih.govmdpi.com The consistency of the internal standard's signal across all samples indicates that the extraction was uniformly efficient, but specific percentage recovery data for the internal standard itself is generally not a reportable validation parameter in the same manner as for the analyte. Thus, no research findings or data tables detailing the extraction recovery of this compound from complex matrices are available.

Applications of Mirtazapine D3 N Oxide As a Deuterated Reference Standard

Role in Quantitative Bioanalytical Assays for Mirtazapine (B1677164) and Metabolites

Deuterated internal standards are paramount in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Mirtazapine-d3 N-Oxide, when used as an internal standard, allows for the precise quantification of Mirtazapine and its metabolites, including the non-labeled Mirtazapine N-Oxide, in biological matrices such as plasma and urine. pharmaffiliates.comnih.gov

The use of a stable isotope-labeled internal standard like this compound is advantageous because it shares very similar physicochemical properties with the analyte of interest. This similarity ensures that any variations during sample preparation, such as extraction and reconstitution, and during chromatographic analysis, like matrix effects (ion suppression or enhancement), affect both the analyte and the internal standard to the same extent. researchgate.net This co-elution and similar ionization behavior lead to a more accurate and precise determination of the analyte's concentration. nih.gov

Research has demonstrated the development of robust UHPLC-MS/MS methods for the simultaneous determination of multiple pharmaceuticals, including mirtazapine, in whole blood. nih.gov In these methods, the use of deuterated analogs as internal standards is a key component for achieving reliable quantification. nih.govthermofisher.com For instance, a method for determining fifteen basic pharmaceuticals used six deuterated analogues as internal standards to ensure accuracy. nih.gov

Table 1: Application of Deuterated Standards in Bioanalytical Methods

| Analytical Method | Internal Standard(s) | Application | Key Findings |

|---|---|---|---|

| UHPLC-MS/MS | Six deuterated analogues | Quantification of 15 basic pharmaceuticals in whole blood | Use of deuterated internal standards improves accuracy by correcting for matrix effects. researchgate.netnih.gov |

| LC-HRAM(MS) | 28 deuterated internal standards | Quantification of 36 antidepressants in plasma or serum | High-resolution accurate-mass spectrometry with deuterated standards provides excellent accuracy and precision. thermofisher.com |

Utilization in Impurity Profiling and Control of Mirtazapine Bulk Drug

Mirtazapine N-Oxide is recognized as a significant impurity and metabolite of Mirtazapine. lgcstandards.comsynzeal.compharmaffiliates.comvivanls.com Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list Mirtazapine N-Oxide as a potential impurity in Mirtazapine bulk drug. synzeal.comvivanls.com Therefore, the accurate identification and quantification of this impurity are crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

This compound serves as an indispensable reference standard for the development and validation of analytical methods aimed at impurity profiling. pharmaffiliates.com By using a deuterated standard, analytical chemists can develop highly selective and sensitive methods to detect and quantify trace levels of the non-labeled Mirtazapine N-Oxide impurity in the presence of a large excess of the active pharmaceutical ingredient (API), Mirtazapine. pharmaffiliates.com

The availability of well-characterized impurity reference standards is a regulatory requirement for method development, validation, and stability testing of drug substances. pharmaffiliates.com this compound, as a stable isotope-labeled compound, provides a reliable tool for these purposes. pharmaffiliates.com

Contribution to Pharmacokinetic Research Methodologies

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. Mirtazapine is extensively metabolized in the body, with demethylation, hydroxylation, and N-oxidation being the primary pathways. drugbank.comfda.govtdm-monografie.orgnih.gov The N-oxide metabolite is one of the key products of this biotransformation. fda.govnih.gov

This compound is valuable in pharmacokinetic research for several reasons. It can be used as an internal standard in methods to quantify the formation of the Mirtazapine N-Oxide metabolite over time in biological samples. nih.govbiosynth.com This allows researchers to understand the rate and extent of this specific metabolic pathway.

Furthermore, in studies involving the administration of labeled compounds, this compound can help in differentiating between the exogenously administered compound and the endogenously formed metabolite. This is particularly useful in "cold-on-hot" study designs where a non-labeled drug is administered, and the formation of metabolites is traced using labeled precursors.

Quality Control and Pharmacopoeial Compliance for Analytical Standards

The quality and reliability of analytical reference standards are of utmost importance in the pharmaceutical industry. pharmaffiliates.comlgcstandards.com Regulatory agencies like the USP, EP, and British Pharmacopoeia (BP) provide official reference standards to ensure compliance with international regulations and to validate analytical methods. pharmaffiliates.comcphi-online.com

This compound, when supplied as a certified reference material (CRM), undergoes rigorous testing to confirm its identity, purity, and concentration. caymanchem.com This certification ensures that it meets the high-quality standards required for its use in regulated environments. The use of such high-purity, well-characterized standards is essential for:

Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and sensitivity. gsconlinepress.com

System Suitability Testing: Ensuring that the analytical system is performing correctly before running samples. sigmaaldrich.com

Quality Control (QC): Routine monitoring of the performance of analytical methods to ensure the reliability of results. nih.govnih.gov

Pharmacopoeial standards are crucial for maintaining consistency and quality in pharmaceutical manufacturing and testing across different laboratories and countries. lgcstandards.com While official pharmacopoeias provide primary reference standards, commercially available, well-characterized deuterated standards like this compound play a vital supporting role in research, development, and routine quality control. pharmaffiliates.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Mirtazapine |

| This compound |

| Mirtazapine N-Oxide |

| Demethylmirtazapine |

Computational and Theoretical Chemical Investigations of Mirtazapine N Oxide

Quantum Chemical Modeling and Electronic Structure Analysis (e.g., DFT, TD-DFT)

Quantum chemical modeling, particularly Density Functional Theory (DFT), is a cornerstone for investigating the electronic structure of molecules. DFT calculations can determine the optimized geometry, electronic energy, and distribution of electron density within Mirtazapine (B1677164) N-Oxide.

Detailed Research Findings:

Theoretical studies on Mirtazapine using DFT with the B3LYP functional have been performed to determine its optimized geometry, vibrational frequencies, and NMR chemical shifts. researchgate.net Similar calculations can be applied to Mirtazapine N-Oxide to understand how the N-O bond influences the geometry and electronic properties of the tetracyclic ring system. The introduction of the oxygen atom would create a significant redistribution of charge, making the N-oxide moiety a polar center. This increased polarity is expected to alter the molecule's solubility and interactions with biological targets. tandfonline.com

A study comparing Mirtazapine and its analogue Mianserin using semi-empirical quantum mechanics revealed significant differences in charge distribution and dipole moment upon isosteric replacement of a CH group with a nitrogen atom. nih.gov The N5 atom in Mirtazapine was found to be less negatively charged than in Mianserin, leading to a higher oxidation potential for Mirtazapine. nih.gov Applying this to Mirtazapine N-Oxide, the N-oxide group would further modify the charge distribution and likely influence its oxidation potential and metabolic stability.

Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). mdpi.commedium.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the peaks observed in experimental UV-Vis spectra. researchgate.net For Mirtazapine N-Oxide, TD-DFT calculations could predict how the N-oxidation affects the absorption wavelengths compared to the parent Mirtazapine. Studies on similar compounds show that such computational predictions of UV-Vis spectra often show good agreement with experimental data. mdpi.comacs.org

Table 1: Representative Theoretical Data from DFT Studies on Mirtazapine (as a proxy for Mirtazapine N-Oxide)

| Parameter | Computational Method | Predicted Value | Significance for Mirtazapine N-Oxide |

| Optimized Geometry | DFT/B3LYP | Bond lengths and angles | Provides a baseline for understanding geometric changes upon N-oxidation. |

| Dipole Moment | Semi-empirical | Higher than Mianserin nih.gov | The N-O bond would further increase the dipole moment, affecting polarity and solubility. |

| HOMO-LUMO Gap | DFT | Indicates electronic stability and reactivity; would be altered by the N-oxide group. | |

| UV-Vis λmax | TD-DFT | Would be shifted due to altered electronic transitions involving the N-oxide moiety. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like Mirtazapine N-Oxide, MD simulations can provide a detailed understanding of its conformational landscape, which is crucial for its interaction with biological receptors.

Detailed Research Findings:

MD simulations have been successfully used to study the binding of various antidepressants, including Mirtazapine, to their target proteins. nih.govplos.org A recent study employed 100ns MD simulations to investigate the interaction of Mirtazapine with the Microtubule Affinity Receptor Kinase 4 (MARK4), a potential target in Alzheimer's disease. nih.govplos.org The simulations revealed the stability of the drug-protein complex and identified key interacting residues. nih.govplos.org

Such MD simulations for Mirtazapine N-Oxide would be invaluable to understand how the N-oxide metabolite interacts with various receptors and transporters. The simulation would start with a force field, a set of parameters describing the potential energy of the system, and then solve Newton's equations of motion for every atom. The resulting trajectory provides a movie of the molecule's movements, revealing its preferred conformations and the energy barriers between them. This information is critical for understanding why Mirtazapine N-oxide is reported to be a largely inactive metabolite. mdpi.comresearchgate.net The conformational preferences of the N-oxide might preclude it from fitting effectively into the binding sites of the receptors that Mirtazapine acts on.

Table 2: Parameters in a Typical Molecular Dynamics Simulation for Antidepressants

| Parameter | Description | Example Value/Software | Relevance to Mirtazapine N-Oxide Conformational Analysis |

| Force Field | Defines the potential energy function of the system. | AMBER, CHARMM, GROMOS | Essential for accurately modeling the intra- and intermolecular interactions of the N-oxide. |

| Water Model | Explicitly represents solvent molecules. | TIP3P, SPC/E | Crucial for simulating the molecule in a biologically relevant aqueous environment. |

| Simulation Time | The duration of the simulation. | 100 ns or more | A longer simulation time allows for a more thorough exploration of the conformational space. |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration | GROMACS, VMD | Used to quantify the stability and flexibility of different conformations of Mirtazapine N-Oxide. |

Prediction of Spectroscopic Properties and Reactivity

Computational methods can predict various spectroscopic properties, offering a powerful complement to experimental characterization. DFT calculations, for instance, can predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Detailed Research Findings:

For Mirtazapine, DFT calculations have been used to determine ¹H and ¹³C NMR chemical shift values. researchgate.net These predictions can be highly valuable for the structural elucidation of its metabolites, including Mirtazapine N-Oxide. The introduction of the N-oxide group would cause characteristic changes in the chemical shifts of nearby protons and carbons, which can be precisely predicted through computation. The deuteration in Mirtazapine-d3 N-Oxide would not significantly affect ¹³C chemical shifts but would be evident in the ¹H NMR spectrum by the absence of a signal for the N-methyl group.

Computational modeling can also predict sites of metabolic activity. The N-oxidation of Mirtazapine is a known metabolic pathway. mdpi.comresearchgate.net Computational approaches can model this reaction, for example, by simulating the interaction of Mirtazapine with cytochrome P450 enzymes. Such models can help to understand the electronic factors that make the piperazine (B1678402) nitrogen susceptible to oxidation. The reactivity of the resulting N-oxide can also be studied, for instance, its potential to be reduced back to the parent compound or undergo further metabolism.

Table 3: Predicted Spectroscopic Features for Mirtazapine N-Oxide

| Spectroscopic Technique | Predicted Feature | Computational Method | Relevance |

| ¹H NMR | Shift of protons near the N-oxide | DFT | Aids in structure confirmation and distinguishing from other metabolites. |

| ¹³C NMR | Shift of carbons in the piperazine ring | DFT | Provides detailed structural information about the carbon skeleton. |

| IR Spectroscopy | N-O stretching frequency | DFT | A characteristic vibrational mode that confirms the presence of the N-oxide group. |

Structure-Activity Relationship Investigations of N-Oxide Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in modern SAR by modeling the interactions between a ligand and its receptor.

Detailed Research Findings:

For Mirtazapine, the parent compound is known to interact with various receptors, including α2-adrenergic, serotonin (B10506) (5-HT2, 5-HT3), and histamine (B1213489) H1 receptors. nih.gov Its metabolites, however, show different activity profiles. Mirtazapine N-oxide is generally considered to be an inactive metabolite, with much lower antidepressant activity than Mirtazapine itself. mdpi.comresearchgate.net

Computational docking and molecular dynamics simulations can provide a molecular basis for this observation. By docking Mirtazapine and Mirtazapine N-Oxide into the crystal structures or homology models of relevant receptors, one can compare their binding modes and affinities. It is likely that the steric bulk and altered electronic properties of the N-oxide group disrupt the key interactions required for receptor binding and activation. For example, the introduction of the oxygen atom could lead to steric clashes or unfavorable electrostatic interactions within the receptor's binding pocket.

A computational study on the S(+) and R(-) enantiomers of Mirtazapine used a "human pocketome" screening approach to identify potential new protein targets, highlighting the power of in silico methods to explore drug-protein interactions. nih.gov A similar approach for Mirtazapine N-Oxide could definitively map its interaction profile and explain its lack of significant pharmacological activity.

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Approaches for N-Oxide Formation

The synthesis of N-oxides is a fundamental transformation in organic chemistry, crucial for creating metabolites and other biologically active molecules. Traditional methods often rely on oxidizing agents like hydrogen peroxide in acetic acid. lew.ro However, the field is evolving towards more efficient, selective, and environmentally benign processes.

Recent research has highlighted several innovative approaches:

Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for N-oxide synthesis compared to conventional heating methods. lew.ro For instance, reactions that took 9-11 hours with conventional heating could be completed in 30-40 minutes under microwave conditions, with yields increasing from as low as 38% to as high as 84%. lew.ro

Metal-Free Catalysis : A significant advancement is the development of metal-free deuteration methods. One such strategy involves using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) to achieve selective ortho-deuteration of N-heterocyclic oxides at room temperature within minutes. chemrxiv.org This approach avoids issues common with metal catalysts, such as catalyst deactivation or misdirected deuteration, and is compatible with a wide range of functional groups. chemrxiv.org

Photocatalysis : Photocatalytic methods are emerging as a powerful tool for deuteration. Using a catalyst like tetra-n-butylammonium decatungstate (TBADT) and deuterium (B1214612) oxide (D₂O) under LED irradiation allows for multiple deuterations on a single molecule. osaka-u.ac.jp This technique offers a practical and inexpensive route to producing deuterated compounds. osaka-u.ac.jp

Cyclization Reactions : Novel strategies are being developed to form N-oxide heterocyclic structures through cyclization reactions. These methods provide a theoretical basis for designing new energetic compounds and other complex molecules, starting from precursors like o-cyano N-heterocyclic aromatic amines or o-nitroaniline derivatives. mdpi.com

These evolving synthetic strategies promise more efficient and scalable production of deuterated N-oxides, facilitating their broader application in research.

Table 1: Comparison of Synthetic Approaches for N-Oxide Formation

| Method | Key Features | Advantages | Citations |

|---|---|---|---|

| Conventional Heating | Uses reagents like H₂O₂ in acetic acid. | Established and well-understood. | lew.ro |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction. | Drastically reduced reaction times; improved yields. | lew.ro |

| Metal-Free Deuteration | Uses a base like KOtBu in a deuterated solvent. | High selectivity; rapid reaction at room temperature; avoids metal catalyst issues. | chemrxiv.org |

| Photocatalysis | Utilizes light energy and a photocatalyst with a deuterium source (D₂O). | Inexpensive deuterium source; capable of multiple deuterations. | osaka-u.ac.jp |

| Cyclization Reactions | Forms the N-oxide ring structure from linear precursors. | Allows for the creation of novel and complex heterocyclic N-oxides. | mdpi.com |

Advanced Analytical Platform Development for Trace Analysis

The detection and quantification of trace levels of deuterated compounds in complex biological matrices are critical for metabolism and pharmacokinetic studies. The development of highly sensitive analytical platforms is a key area of research.

Key technologies and their advancements include:

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is the cornerstone for analyzing drug metabolites. The integration of LC with MS allows for the separation of compounds from a complex mixture and their subsequent identification based on mass-to-charge ratio. nih.gov The use of deuterated internal standards, like Mirtazapine-d3 N-Oxide, is pivotal for accurate quantification, as they compensate for matrix effects and variations during sample processing and analysis. musechem.comresolvemass.ca

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) : This high-resolution imaging technique allows for the direct measurement and visualization of deuterated tracers within biological tissues and cells. nih.gov NanoSIMS can distinguish between isotopes, such as deuterium and hydrogen, providing spatial information on where a drug or its metabolite is localized. nih.gov This is particularly useful for understanding the distribution of compounds at a subcellular level.

Integrated LC-MS-NMR Platforms : The combination of Liquid Chromatography, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information. nih.gov While MS gives the molecular formula, NMR elucidates the specific arrangement of atoms. nih.gov To overcome the inherent low sensitivity of NMR for trace analysis, techniques like LC-MS-SPE-NMR are used. In this setup, the analyte is separated by LC, identified by MS, and then concentrated on a solid-phase extraction (SPE) cartridge before being eluted into the NMR for analysis. nih.gov This allows for the structural characterization of analytes present at very low concentrations.

These advanced platforms are essential for obtaining high-quality data in drug discovery, enabling researchers to track the metabolic fate of deuterated compounds with high precision and sensitivity. ansto.gov.au

Deeper Insights into Stereoselective N-Oxidation Processes

Mirtazapine (B1677164) is a chiral drug administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, (S)-mirtazapine and (R)-mirtazapine. nih.govsahpra.org.za The metabolic processes, including N-oxidation, are stereoselective, meaning the body processes each enantiomer differently. nih.govnps.org.au

Research findings have provided the following insights:

Enzymatic Pathways : The N-oxidation of mirtazapine to Mirtazapine N-Oxide is primarily carried out by the cytochrome P450 enzyme CYP3A4. nps.org.aucaymanchem.comdrugbank.com Other enzymes, such as CYP2D6 and CYP1A2, are involved in forming other metabolites like 8-hydroxymirtazapine. caymanchem.comdrugbank.com

Pharmacokinetic Differences : The stereoselective metabolism leads to different plasma concentrations and elimination half-lives for the enantiomers. researchgate.net Interestingly, one study measuring drug levels in the cerebrospinal fluid (CSF) of patients found that only the R-(-)-mirtazapine enantiomer reached measurable concentrations, suggesting potential differences in how the enantiomers cross the blood-CSF barrier. researchgate.net

Understanding these stereoselective processes is crucial. It helps explain variability in patient responses and provides a rationale for developing enantiomerically pure drugs, which may offer a better efficacy and side-effect profile. The use of deuterated standards for each enantiomer and their metabolites is essential for accurately studying these complex pharmacokinetic and metabolic pathways.

Expanding the Utility of Deuterated N-Oxide Standards in Drug Discovery and Development

Deuterated standards, including N-oxide metabolites, are indispensable tools in modern drug discovery and development. Their utility extends far beyond simple analytical reference materials.

Key applications and future perspectives include:

Gold Standard for Quantitative Analysis : Deuterated compounds are ideal internal standards for mass spectrometry-based bioanalysis. researchgate.net Because they are chemically identical to the analyte but have a different mass, they co-elute during chromatography and experience similar ionization effects, leading to highly accurate and precise quantification of the parent drug and its metabolites in biological samples. musechem.com

Elucidating Metabolic Pathways : By using deuterated parent drugs, researchers can trace the formation of metabolites like this compound. This helps in mapping metabolic pathways and understanding the rate and extent of different biotransformations. researchgate.net

The "Deuterium Switch" and Improved Drug Profiles : Replacing hydrogen with deuterium at a metabolic "soft spot" can slow down the rate of metabolism due to the kinetic isotope effect—the C-D bond is stronger than the C-H bond. researchgate.netnih.gov This strategy, known as a "deuterium switch," can lead to several therapeutic advantages:

Lowered Formation of Toxic Metabolites : By slowing down a specific metabolic pathway, the formation of reactive or toxic metabolites can be reduced, potentially improving the drug's safety profile. researchgate.netnih.gov

Improved Bioavailability : Reduced first-pass metabolism can lead to higher concentrations of the active drug reaching systemic circulation. researchgate.net

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach. researchgate.netnih.gov The development of de novo deuterated drugs, designed from the start to have improved properties, is a growing area of research. nih.gov Deuterated N-oxide standards like this compound are critical for the preclinical and clinical studies that underpin the development of these next-generation medicines. osaka-u.ac.jpresearchgate.net

Q & A

Q. How can researchers characterize the structural integrity and isotopic purity of Mirtazapine-d3 N-Oxide in synthetic preparations?

Methodological Answer:

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic enrichment (deuterium at three positions).

- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify the absence of proton signals at deuterated sites and confirm the N-oxide functional group.

- Cross-validate results with HPLC-UV or UHPLC-MS/MS against a certified reference standard to ensure purity (>98%) and quantify isotopic incorporation efficiency .

- Reference: Analytical protocols for isotopic validation in deuterated compounds (e.g., USP32 chromatographic assays for related structures) .

Q. What validated chromatographic methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- Optimize reverse-phase UHPLC-MS/MS with electrospray ionization (ESI+) for high sensitivity. Use a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient of 0.1% formic acid in water/acetonitrile.

- Apply solid-phase extraction (SPE) for sample cleanup, leveraging deuterated internal standards (e.g., Mirtazapine-d3) to correct for matrix effects.

- Validate the method per ICH guidelines: linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%). Example: Quantification of N-oxides in plant matrices using similar SPE-MS workflows .

Q. How do researchers distinguish this compound from its non-deuterated analog in metabolic studies?

Methodological Answer:

- Utilize isotopic peak separation via high-resolution MS, observing a 3 Da mass shift in the parent ion (due to three deuteriums).

- Perform fragmentation pattern analysis (MS/MS) to confirm structural consistency. Non-deuterated metabolites will lack the characteristic deuterium-associated ion clusters.

- Cross-reference with stable isotope-labeled internal standards to minimize quantification bias .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the metabolic stability of this compound in hepatic microsomal assays?

Methodological Answer:

- Incubate the compound with human liver microsomes (HLM) at 37°C in NADPH-supplemented buffer. Monitor time-dependent degradation via LC-MS/MS.

- Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint). Include controls for non-enzymatic degradation and cytochrome P450 inhibition.

- Use linear mixed-effects (LME) models to statistically analyze inter-microsome variability, as demonstrated in soil N-oxide flux studies .

Q. How can researchers investigate the potential genotoxicity of aromatic N-oxide derivatives like this compound?

Methodological Answer:

- Conduct Ames tests with Salmonella strains (TA98, TA100) to assess mutagenicity. Include metabolic activation (S9 fraction) to detect pro-mutagenic activity.

- Apply (Q)SAR models to predict DNA reactivity, focusing on substructural alerts (e.g., quindioxin-like N-oxides). Downgrade general alerts if public/proprietary data show non-mutagenic analogs .

- Validate findings with Comet assays (single-cell gel electrophoresis) to measure DNA strand breaks in hepatocyte cell lines .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

Methodological Answer:

- Store samples in argon-purged, amber vials at −80°C to minimize photolytic and oxidative degradation.

- Add antioxidants (e.g., 0.1% BHT) to aqueous solutions. Test stability under accelerated conditions (40°C/75% RH) per ICH Q1A guidelines.

- Use multivariate regression to model degradation pathways, correlating environmental variables (pH, temperature) with degradation rates, as in N-oxide flux analyses .

Methodological Considerations for Data Analysis

Q. How should researchers address contradictory data in cross-species pharmacokinetic studies of this compound?

Methodological Answer:

- Apply Bayesian hierarchical models to integrate interspecies variability (e.g., metabolic rate differences between rodents and humans).

- Use Fisher’s LSD test for post hoc comparisons of mean AUC and Cmax values, adjusting for false discovery rates .

- Validate outliers via Grubbs’ test and repeat assays with larger sample sizes to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.